A detailed synthesis pathway for Papaverine-d3 Hydrochloride is described in the literature, starting from a known compound, 4-chloro-7-hydroxyquinazolin-6-yl pivalate []. This multi-step synthesis involves etherification, de-protection reactions, nucleophilic substitution, amide formation, and finally, conversion to the hydrochloride salt. The reported overall yield for this synthetic route is 9.02% [].
The molecular structure of Papaverine-d3 Hydrochloride has been confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HR-MS) []. The deuterium labeling is specifically incorporated in the molecule, allowing for its differentiation from the non-deuterated Papaverine Hydrochloride in biological samples.
Papaverine-d3 Hydrochloride's primary application lies in pharmacokinetic studies, particularly in evaluating the metabolic stability of Papaverine []. One study demonstrated that Papaverine-d3 Hydrochloride exhibited a longer half-life (t1/2 = 4.6 h) compared to Papaverine Hydrochloride (t1/2 = 3.5 h) in an in vitro microsomal stability experiment []. This finding indicates altered metabolic susceptibility due to deuterium incorporation, highlighting its utility in investigating drug metabolism pathways.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: